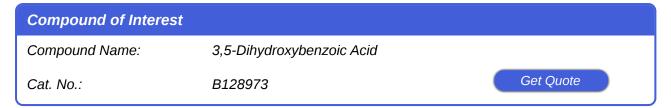


3,5-Dihydroxybenzoic Acid (CAS 99-10-5): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-resorcylic acid, is a dihydroxybenzoic acid with the chemical formula C₇H₆O₄.[1] It is a naturally occurring phenolic compound found in various plants and is also a primary metabolite of alkylresorcinols, which are abundant in whole grains like wheat and rye.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[3][4] Its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a G protein-coupled receptor, positions it as a molecule of interest for drug development, particularly in the context of metabolic diseases.[5] [6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of **3,5-Dihydroxybenzoic acid**, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dihydroxybenzoic acid** is presented in the table below.



Property	Value	Reference(s)
IUPAC Name	3,5-dihydroxybenzoic acid	[7]
CAS Number	99-10-5	[7]
Molecular Formula	C7H6O4	[7]
Molecular Weight	154.12 g/mol	[7]
Appearance	White to off-white or pale pink crystalline powder	[6]
Melting Point	235-242 °C (decomposes)	[6]
Boiling Point	411.00 to 412.00 °C (estimated)	[8]
Solubility	Soluble in water (84 g/L at 20 °C), ethanol, and acetone. Very soluble in diethyl ether.	[1]
рКа	4.04	[1]
logP (o/w)	0.86	[8]
UV-Vis Absorption Maxima	208 nm, 250 nm, 308 nm (in acidic mobile phase)	[9]

Synthesis and Purification

A well-established method for the synthesis of **3,5-Dihydroxybenzoic acid** involves the disulfonation of benzoic acid followed by alkaline fusion.[1][10]

Experimental Protocol: Synthesis of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from Organic Syntheses.[10]

Materials:

Benzoic acid



- Fuming sulfuric acid
- · Barium carbonate
- Sodium hydroxide
- Potassium hydroxide
- · Concentrated hydrochloric acid
- Ether
- Anhydrous sodium sulfate
- Decolorizing carbon (e.g., Darco)
- Acetic acid

Procedure:

- Sulfonation: In a 1-liter Kjeldahl flask, add 200 g (1.64 moles) of benzoic acid to 500 ml of fuming sulfuric acid. Heat the mixture in an oil bath at 240–250 °C for 5 hours.[10]
- Hydrolysis and Neutralization: After cooling, slowly pour the reaction mixture into 3 kg of ice
 with stirring. Neutralize the solution with barium carbonate, adding it in portions until gas
 evolution ceases.[10]
- Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Evaporate the combined filtrates to dryness to obtain the crude barium salt.
 [10]
- Alkaline Fusion: Prepare a melt of 600 g each of sodium and potassium hydroxides in a copper beaker. Gradually add the dried, pulverized barium salt to the melt while stirring.
 Raise the temperature to 280–310 °C and maintain for 1 hour.[10]
- Work-up: Carefully ladle the hot melt into 6 liters of water. Filter the solution to remove barium sulfite. Acidify the filtrate with concentrated hydrochloric acid.[10]



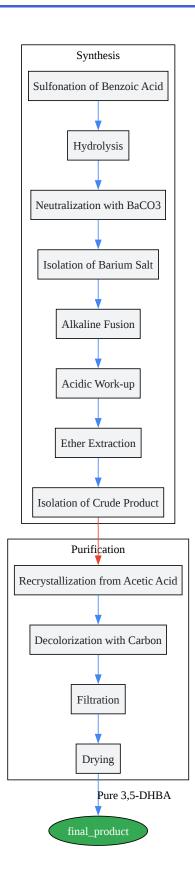
- Extraction: Extract the acidified solution with ether. Concentrate the combined ether extracts and dry over anhydrous sodium sulfate.[10]
- Isolation of Crude Product: After filtering and evaporating the ether, the crude 3,5-Dihydroxybenzoic acid is obtained.[10]

Purification:

The crude product can be purified by recrystallization from hot acetic acid using a decolorizing carbon.[10]

Experimental Workflow: Synthesis and Purification





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Caption: Workflow for the synthesis and purification of 3,5-Dihydroxybenzoic acid.



Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of **3,5-Dihydroxybenzoic acid**.

Experimental Protocol: HPLC Analysis

Instrumentation:

- HPLC system with a UV-Vis detector
- Mixed-mode, reversed-phase anion- and cation-exchange column (e.g., Amaze TR, 4.6x50 mm, 3 μm, 100Å)[11]

Mobile Phase:

20% Acetonitrile with 15 mM Ammonium formate, pH 3[11]

Detection:

UV at 255 nm[11]

Procedure:

- Prepare a standard solution of **3,5-Dihydroxybenzoic acid** in the mobile phase.
- \bullet Prepare the sample solution by dissolving the material in the mobile phase and filtering through a 0.45 μm filter.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution profile at 255 nm. The retention time of the peak corresponding to 3,5-Dihydroxybenzoic acid in the sample should match that of the standard.
- Quantification can be achieved by comparing the peak area of the sample to a standard curve.

Biological Activities and Signaling Pathways



3,5-Dihydroxybenzoic acid exhibits a range of biological activities that are of significant interest to drug development professionals.

Antioxidant and Anti-inflammatory Properties

3,5-Dihydroxybenzoic acid has demonstrated antioxidant activity, although its potency can vary depending on the assay used.[3][12] Its ability to scavenge free radicals contributes to its potential anti-inflammatory effects.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of **3,5- Dihydroxybenzoic acid**.

Materials:

- 3,5-Dihydroxybenzoic acid
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- · Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **3,5-Dihydroxybenzoic acid** in methanol.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the different concentrations of the 3,5-Dihydroxybenzoic acid solution to the wells.
- Include a control well with methanol instead of the sample solution.



- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition
 = [(Abs control Abs sample) / Abs control] * 100

HCA1 Receptor Agonism and Signaling

A key mechanism of action for **3,5-Dihydroxybenzoic acid** is its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5][6] This receptor is predominantly expressed in adipocytes.[6] Activation of HCA1 by 3,5-DHBA leads to the inhibition of lipolysis, making it a potential therapeutic target for dyslipidemia.[5][6]

The signaling pathway initiated by the activation of HCA1 involves the Gαi subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to the inhibition of hormonesensitive lipase (HSL), the rate-limiting enzyme in lipolysis.



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Caption: Signaling pathway of HCA1 receptor activation by **3,5-Dihydroxybenzoic acid**.

Applications in Drug Development

The unique biological profile of **3,5-Dihydroxybenzoic acid** makes it a valuable molecule in several areas of drug development:

 Metabolic Diseases: Its ability to inhibit lipolysis through HCA1 agonism makes it a lead compound for the development of drugs to treat dyslipidemia.[5][6]



- Anti-inflammatory Therapies: Its antioxidant and anti-inflammatory properties suggest its potential use in conditions characterized by chronic inflammation.[4]
- Pharmaceutical Synthesis: 3,5-Dihydroxybenzoic acid serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), such as resveratrol and bromoprim.[13]

Conclusion

3,5-Dihydroxybenzoic acid is a multifaceted compound with well-characterized physicochemical properties and a growing body of evidence supporting its biological significance. For researchers and drug development professionals, its defined synthesis, analytical methods, and, most importantly, its specific mechanism of action through the HCA1 receptor, offer a solid foundation for further investigation and therapeutic development. The information provided in this technical guide aims to serve as a comprehensive resource to facilitate and inspire future research into the potential of this promising molecule.

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